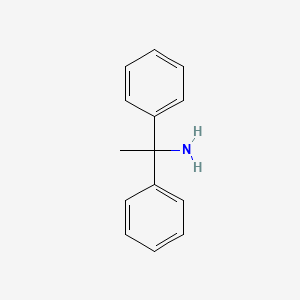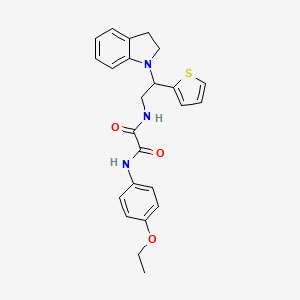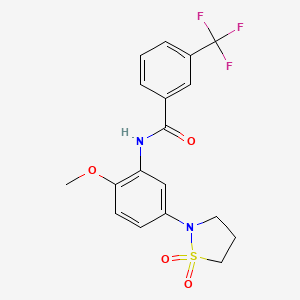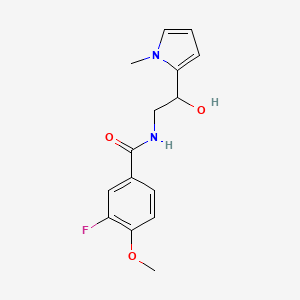
1,1-Diphenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenylethan-1-amine, also known as 1,1-diphenylethanamine, is a chemical compound with the molecular formula C14H15N . It has a molecular weight of 197.28 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound related compounds has been reported in the literature. For instance, the synthesis of 1,1-diphenylethylene (DPE) via a Grignard reaction, followed by an acid-catalyzed dehydration reaction, yields a mixture of compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 . This indicates that the compound has a central carbon atom bonded to a nitrogen atom and two phenyl groups .Chemical Reactions Analysis
In a study, N-(diphenylmethyl)-1-phenylethan-1-imine (a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone) was used as a substrate for photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 197.28 .Scientific Research Applications
Novel Photochemical Reactions
- Photochemical Reactions with Diphenylacetylene : Photoexcited diphenylacetylene reacts with secondary amines, including 1,1-Diphenylethan-1-amine, to produce 1,2-diphenylethane and other compounds (Kawanisi & Matsunaga, 1972).
Catalysis and Organic Synthesis
- Enantioselective Catalysis : Involvement in catalyzing asymmetric epoxidation of α-substituted acroleins, highlighting its role in producing optically active compounds (Li et al., 2010).
- Synthesis of PN Compounds : Acts as a reactant in the formation of new PN compounds which are useful in various organic reactions (Brunner & Limmer, 1991).
- Catalysis in Michael Addition : Utilized in the catalysis of asymmetric Michael addition of acetone to β-nitrostyrenes, indicating its utility in stereoselective synthesis (Zhang, Wang, & Zhou, 2018).
Photoamination and Nucleophilic Additions
- Photoamination Reactions : Demonstrated utility in photoamination reactions, such as the addition of ammonia and alkylamines to aryl-substituted alkenes (Yamashita et al., 1991).
Gas Transport and Material Science
- Gas Transport Properties in Polymers : Investigated in the context of gas separation membranes, where its derivatives play a role in enhancing or modifying membrane properties (Teo, Chen, & Kuo, 1998).
Fundamental Research and Characterization
- Molecular Structure Determination : The vapor-phase molecular structure of 1,2-diphenylethane, a related compound, has been analyzed, contributing to our understanding of molecular conformations (Shen, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,1-Diphenylethan-1-amine is the C=N double bond in the Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone . This Schiff base acts as a substrate for the compound .
Mode of Action
The compound interacts with its target through a process known as proton transfer . This process involves photoexcitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst . This places the substrate molecule in a stable chiral environment to form a transition state . The strongly electronegative atom of the near-neutral solvent attracts the active α-hydrogen from the excited Schiff base molecule to form a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure to complete the selective proton transfer process .
Biochemical Pathways
The biochemical pathway affected by this compound involves the proton transfer process, which mediates many organic reactions . Proton transfer easily produces isomerized products containing chiral centers and provides a new synthetic approach to such products .
Pharmacokinetics
The compound’s mode of action suggests that its bioavailability may be influenced by the nature of the solvent and the intensity of light during the photoinduced c=n double bond transfer .
Result of Action
The result of the compound’s action is the selective transfer of the C=N double bond in the Schiff base to produce 1,1-diphenyl-N-(1-phenylethyl)methanimine . This process is characterized by high stereoselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as the nature of the solvent and the intensity of light . Solvents containing strong electronegative atoms like oxygen and chlorine, such as alcohols, aldehydes, and carbon tetrachloride, are more effective than other solvents under high light intensity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various organic reactions .
Molecular Mechanism
It has been used as a substrate in photoinduced C=N double bond transfer reactions . This process involves photoexcitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst .
properties
IUPAC Name |
1,1-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXWWLTECVAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)
![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)


![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)
![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)
![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)
